molecular formula C15H14N2O5 B14353288 Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- CAS No. 90284-75-6

Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-

Cat. No.: B14353288
CAS No.: 90284-75-6
M. Wt: 302.28 g/mol
InChI Key: RAKCKVWEBJWDQF-UHFFFAOYSA-N
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Description

Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenolic hydroxyl group, a nitro group, and a dimethoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- typically involves the condensation of 2,5-dimethoxyaniline with 4-nitrosalicylaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated phenols and other substituted derivatives

Scientific Research Applications

Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring.

    2,5-Dimethoxyphenol: A phenolic compound with two methoxy groups at the 2 and 5 positions.

    4-Nitrophenol: A phenolic compound with a nitro group at the 4 position.

Uniqueness

Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- is unique due to the presence of both the dimethoxyphenyl imino group and the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

90284-75-6

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C15H14N2O5/c1-21-12-4-6-15(22-2)13(8-12)16-9-10-7-11(17(19)20)3-5-14(10)18/h3-9,18H,1-2H3

InChI Key

RAKCKVWEBJWDQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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